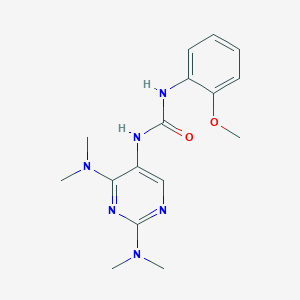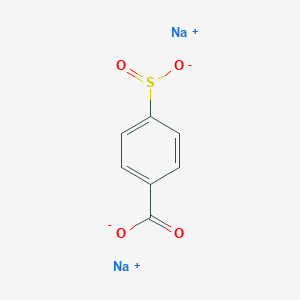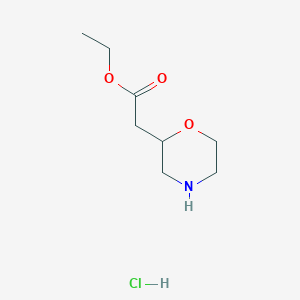
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like nucleotides. Pyrimidine derivatives have been studied for their antimicrobial properties .
Molecular Structure Analysis
The molecular structure consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring attached to a urea group. The exact spatial configuration can only be determined with techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties like solubility, melting point, boiling point, etc., can only be determined experimentally .Applications De Recherche Scientifique
Molecular Sensing and Supramolecular Chemistry
The synthesis and investigation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives have shown potential applications in molecular sensing through the control of conformational equilibrium and tautomerism. These compounds exhibit unique behavior by readily associating through triple hydrogen bonding, demonstrating the possibility of using such molecular structures for sensing applications based on conformational state control and kinetic trapping effects (Kwiatkowski et al., 2019).
Heterocyclic Chemistry and Cyclization Reactions
Studies on novel reactions of 1, 3-dimethyluracils have led to the synthesis of stable pyrimidine ring-opened compounds, highlighting the potential of heterocyclic chemistry in creating new compounds through cyclization reactions. These findings contribute to the understanding of chemical reactions involving pyrimidine derivatives and their potential applications in synthesizing novel chemical entities (Kawahara et al., 1982).
Polymerization Initiators and Metal Complexes
Research on the selective formation of homoleptic and heteroleptic complexes using pyrrolyl and yttrium demonstrates the role of such compounds in initiating polymerization processes. The ability to control the number of ligands introduced to a metal atom by varying the ligand's bulkiness opens new avenues in material science for creating polymers with specific properties (Matsuo et al., 2001).
Foldamers and Molecular Unfolding
The synthesis and conformational studies of heterocyclic ureas have revealed their potential in forming multiply hydrogen-bonded complexes. These ureas can unfold and dimerize at high concentrations, demonstrating the utility of such molecules in designing foldamers and studying molecular unfolding processes, which could have implications in developing new biomimetic materials (Corbin et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21(2)14-12(10-17-15(20-14)22(3)4)19-16(23)18-11-8-6-7-9-13(11)24-5/h6-10H,1-5H3,(H2,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCTPONWVXLIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)


![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)